4-Oxo-4-piperidin-1-yl-butyric acid
Overview
Description
4-Oxo-4-piperidin-1-yl-butyric acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes a piperidine ring and a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-piperidin-1-yl-butyric acid typically involves the reaction of piperidine with succinic anhydride. One common method includes refluxing a solution of piperidine and succinic anhydride in chloroform for a short period, followed by cooling and allowing the reaction mixture to stand overnight . The reaction conditions are relatively mild, making this a convenient method for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-piperidin-1-yl-butyric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Oxo-4-piperidin-1-yl-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It finds use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-piperidin-1-yl-butyric acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, including the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(pyridin-2-yl)piperazin-1-yl)butanoic acid: This compound has a similar structure but includes a pyridine ring instead of a piperidine ring.
4-Oxo-4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid: Another similar compound, differing by the presence of a pyrimidine ring.
Uniqueness
4-Oxo-4-piperidin-1-yl-butyric acid is unique due to its specific combination of a piperidine ring and a butanoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Properties
IUPAC Name |
4-oxo-4-piperidin-1-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(4-5-9(12)13)10-6-2-1-3-7-10/h1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBUFGWVLVTFDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355165 | |
Record name | 4-Oxo-4-(piperidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4672-17-7 | |
Record name | 4-Oxo-4-(piperidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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